6-Amino-2-methyl-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
Methyl 6-amino-2-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 6-amino-2-methyl-1H-indole-4-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . For industrial production, the process may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 6-amino-2-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-amino-2-methyl-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
Mechanism of Action
The mechanism of action of methyl 6-amino-2-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 6-amino-2-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl indole-6-carboxylate: Used in the synthesis of various bioactive compounds.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-amino-2-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,12H2,1-2H3 |
InChI Key |
LZMCPGYNDAEILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)N)C(=O)OC |
Origin of Product |
United States |
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